Cas no 151-16-6 (S-(2-Aminoethyl)Isothiourea Dihydrobromide)

S-(2-Aminoethyl)isothiourea dihydrobromide is a crystalline organic compound with the molecular formula C₃H₁₀Br₂N₄S. It is commonly used as a biochemical reagent, particularly in studies involving nitric oxide synthase (NOS) inhibition due to its role as a competitive inhibitor of the enzyme. The dihydrobromide salt form enhances its solubility in aqueous solutions, facilitating its application in biological and pharmacological research. Its structural features, including the reactive isothiourea and aminoethyl groups, make it valuable for investigating cellular signaling pathways and oxidative stress mechanisms. The compound exhibits high purity and stability under standard storage conditions, ensuring reliable experimental reproducibility. Its utility extends to protein modification studies and as a precursor in synthetic organic chemistry.
S-(2-Aminoethyl)Isothiourea Dihydrobromide structure
151-16-6 structure
Product Name:S-(2-Aminoethyl)Isothiourea Dihydrobromide
CAS No:151-16-6
MF:C3H9N3S
MW:119.18866
MDL:MFCD01741594
CID:117307
Update Time:2025-07-02

S-(2-Aminoethyl)Isothiourea Dihydrobromide Chemical and Physical Properties

Names and Identifiers

    • Carbamimidothioic acid,2-aminoethyl ester
    • (2-Aminoethyl)isothiourea
    • beta-Aminoethyl Isothiourea
    • 2-Aminoethyl carbamimidothioate
    • 2-aminoethyl carbamimidothioate dih
    • 2-Aminoethylisothiuronium
    • Aminoethylisothiuronium
    • BRN 1747215
    • Pseudourea, 2-(2-aminoethyl)-2-thio-
    • S-(2-Aminoethyl)isothiourea
    • S-(2-Aminoethyl)isothiuronium
    • S-(beta-Aminoethyl)isothiouronium
    • 2-Aminoethylisothiouronium
    • 2-(2-Aminoethyl)isothiourea
    • 2-(Aminoethyl)-2-thiopseudourea
    • (2-Aminoethyl)thiomethanamidine
    • Carbamimidothioic acid S-(2-aminoethyl) ester
    • [(2-AMINOETHYL)SULFANYL]METHANIMIDAMIDE(WXG02627)
    • Carbamimidothioic acid 2-aminoethyl ester
    • S-(2-Aminoethyl)Isothiourea Dihydrobromide
    • MDL: MFCD01741594
    • Inchi: InChI=1S/C3H9N3S/c4-1-2-7-3(5)6/h1-2,4H2,(H3,5,6)
    • InChI Key: NWPCXGGYSQHQGM-UHFFFAOYSA-N
    • SMILES: C(CSC(=N)N)N

Computed Properties

  • Exact Mass: 278.90413
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 75.89

S-(2-Aminoethyl)Isothiourea Dihydrobromide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A765228-50mg
S-(2-Aminoethyl)Isothiourea Dihydrobromide
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$ 50.00 2022-06-07
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$ 70.00 2022-06-07
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